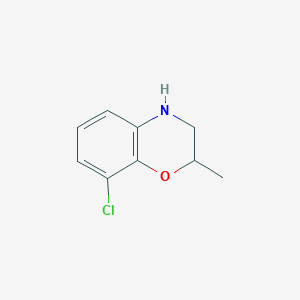

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCYRJUINMFXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The synthesis of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine generally follows a multi-step approach involving:

- Formation of key intermediates such as o-nitrophenoxyacetone or related nitro ethers.

- Catalytic hydrogenation to reduce nitro groups and simultaneously cyclize to the benzoxazine ring.

- Use of acylation and substitution reactions to introduce chloro and methyl substituents.

Two main synthetic pathways dominate the literature:

- Hydrogenation of o-nitrophenoxyacetone derivatives to form the dihydrobenzoxazine ring.

- Cyclization via Smiles rearrangement and substitution reactions starting from 2-aminophenol derivatives and chloroacetyl chloride.

Hydrogenation Route via o-Nitrophenoxyacetone

A patented method describes the preparation of 3,4-dihydro-3-methyl-2H-1,4-benzoxazine (a close analog) by hydrogenation of o-nitrophenoxyacetone under controlled conditions:

- Step 1: Synthesis of o-nitrophenoxyacetone by reacting o-nitrophenol with chloroacetone.

- Step 2: Hydrogenation of o-nitrophenoxyacetone in the presence of 5% platinum on carbon catalyst under hydrogen pressure (80–200 psig) at 55–60°C in a toluene/isopropanol solvent system.

- Step 3: Post-hydrogenation treatment includes filtration, acid washing to remove impurities, and concentration to yield a 50% benzoxazine solution.

This method achieves high yields (~93.6% relative to o-nitrophenoxyacetone) and is scalable to industrial quantities (e.g., 500-gallon vessel scale).

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| 1 | o-Nitrophenol + chloroacetone, NaCl solution, 55–60°C | o-Nitrophenoxyacetone, 95.9% yield |

| 2 | Hydrogenation: 5% Pt/C, H2 (80–200 psig), 55–60°C, toluene/isopropanol | 3,4-dihydro-3-methyl-2H-1,4-benzoxazine, 93.6% yield |

| 3 | Filtration, acid wash (H2SO4), concentration | Purified benzoxazine solution |

Cyclization via Chloroacetylation and Smiles Rearrangement

Another effective preparation involves the reaction of 2-aminophenol derivatives with chloroacetyl chloride followed by cyclization through Smiles rearrangement:

- Step 1: Acylation of 2-aminophenol with chloroacetyl chloride in the presence of potassium carbonate at low temperature (0–5°C) in dichloromethane to form 2-chloro-N-substituted acetamides.

- Step 2: Reaction of the acetamide intermediate with 2-chloro-4-nitrophenol under basic conditions (NaH in DMF) to induce Smiles rearrangement, forming the benzoxazinone skeleton.

- Step 3: Reduction of the nitro group by catalytic hydrogenation (e.g., Pd/C in methanol) to yield the this compound core.

This method allows for structural variation and functional group tolerance, producing benzoxazine derivatives with good yields and purity.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| 1 | 2-Aminophenol + chloroacetyl chloride, K2CO3, 0–5°C, CH2Cl2 | 2-Chloro-N-substituted acetamide intermediate |

| 2 | 2-Chloro-4-nitrophenol + NaH, DMF, heat | Benzoxazinone skeleton via Smiles rearrangement |

| 3 | Catalytic hydrogenation: Pd/C, MeOH, room temperature | This compound |

Reduction of Benzoxazinone Derivatives

A rapid and efficient method involves the reduction of benzoxazinone derivatives to the corresponding 1,4-benzoxazines:

- Benzoxazinones prepared from 2-aminophenols and α-bromoesters are reduced using sodium borohydride in methanol at room temperature.

- The reaction proceeds with high conversion and yields (above 90%) within short reaction times (10-15 minutes).

- The product precipitates upon addition of water and can be isolated by filtration and drying.

This approach is advantageous for its mild conditions, rapid reaction kinetics, and high purity of products.

| Entry | o-Aminophenol Derivative | Reaction Time (min) | Product Yield (%) |

|---|---|---|---|

| 1 | 2-Aminophenol (R=H) | 4 + 15 | 93 |

| 2 | 4-Chloro-2-aminophenol | 4 + 10 | 97 |

| 3 | 6-Chloro-2-aminophenol | 4 + 10 | 95 |

Note: Reaction times indicate initial mixing plus reduction time.

Comparative Summary of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation of o-nitrophenoxyacetone | Synthesis of nitrophenoxyacetone, catalytic hydrogenation | 5% Pt/C, H2, toluene/isopropanol | 55–60°C, 80–200 psig H2 | ~93.6 | Scalable, high purity, industrial use |

| Chloroacetylation + Smiles rearrangement | Acylation, rearrangement, reduction | Chloroacetyl chloride, NaH, Pd/C | 0–5°C (acylation), DMF (rearrangement), RT (reduction) | Good yields | Allows functionalization flexibility |

| Reduction of benzoxazinones | Alkylation, reduction with NaBH4 | NaBH4, methanol | Room temperature, short time | 90–97 | Mild, rapid, high purity |

Detailed Research Findings

- The hydrogenation method benefits from controlled pressure and temperature to maximize conversion and minimize side reactions. The use of platinum on carbon catalyst ensures selective reduction of nitro groups and ring closure.

- The Smiles rearrangement approach is versatile, enabling the introduction of various substituents on the benzoxazine ring. The reduction of nitro groups post-cyclization is critical to achieve the desired dihydrobenzoxazine structure.

- Sodium borohydride reduction of benzoxazinones is a convenient laboratory-scale method providing rapid access to benzoxazine derivatives with minimal purification steps.

- Reaction solvents such as toluene/isopropanol mixtures and DMF are commonly used to balance solubility and reaction kinetics.

- Acid washes (e.g., sulfuric acid) post-reaction help remove impurities, improving product purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Halogen substitution reactions can replace the chlorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties. The compound can undergo reactions such as acylation, transesterification, and hydrolysis to yield derivatives that are valuable in medicinal chemistry and materials science.

| Reaction Type | Description |

|---|---|

| Acylation | Introduction of acyl groups to form amides or esters. |

| Transesterification | Exchange of ester groups to modify solubility and reactivity. |

| Hydrolysis | Breakdown of the compound to regenerate starting materials or form acids. |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-Chloro-2-methyl... | Staphylococcus aureus | 10 µg/mL |

| 8-Chloro-2-methyl... | Escherichia coli | 15 µg/mL |

These findings support the exploration of this compound as a candidate for treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways involved in tumor growth.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 | High |

| A549 (Lung Cancer) | 8 | Moderate |

These results indicate that further research could lead to the development of novel anticancer therapies based on this compound.

Materials Science Applications

Development of Advanced Materials

In materials science, this compound is utilized in the production of high-performance resins and coatings. Its chemical stability and reactivity allow it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties.

| Property | Value |

|---|---|

| Density | 1.2 g/cm³ |

| Boiling Point | 288 °C |

| Flash Point | 128 °C |

The incorporation of this compound into polymer formulations can lead to improved durability and resistance to environmental factors.

Case Studies

- Antimicrobial Studies : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of benzoxazines, including this compound, exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the need for further exploration into structure-activity relationships to optimize efficacy .

- Anticancer Research : In a recent investigation published in Cancer Letters, researchers found that the compound inhibited cell growth in several cancer cell lines through apoptosis induction. The study emphasized its potential as a lead compound for developing new anticancer agents .

- Material Development : A report from Materials Science & Engineering discussed the use of benzoxazine-based resins in aerospace applications due to their excellent thermal stability and mechanical properties. The incorporation of this compound was found to enhance the performance characteristics of these advanced materials .

Mechanism of Action

The mechanism of action of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

- 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine: Substitution at position 6 with bromine (vs. chlorine at position 8) alters electronic properties and steric bulk. Bromine’s larger atomic radius may hinder receptor access but enhance lipophilicity. This compound (C₈H₈BrNO, MW 214.06) is used in synthetic intermediates but lacks detailed pharmacological data .

Substituent Type and Functional Group Modifications

- No biological data is available, highlighting a research gap .

- 8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: The addition of a ketone at position 3 (C₉H₈ClNO₂) introduces hydrogen-bonding capacity, which may enhance receptor interaction. However, the ketone could also increase metabolic susceptibility .

- 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid: A carboxylic acid group at position 8 (C₁₀H₉ClNO₃) significantly improves water solubility but may limit membrane permeability. Such derivatives are explored for antimicrobial applications .

Comparative Data Table

Biological Activity

8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by a unique benzoxazine structure, this compound features a chlorine atom at the 8-position and a methyl group at the 2-position. Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 195.64 g/mol . This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity as a serotonin-3 (5-HT₃) receptor antagonist . This property suggests its potential use in treating conditions related to serotonin dysregulation, such as chemotherapy-induced nausea and vomiting . Additionally, derivatives of this compound have demonstrated antibacterial activity against various strains, indicating its promise in the development of new antimicrobial agents .

Key Biological Activities

- Serotonin Receptor Antagonism : The compound's ability to bind to and inhibit the 5-HT₃ receptor is crucial for its antiemetic properties.

- Antibacterial Properties : The compound and its derivatives have shown efficacy against several bacterial strains.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with serotonin receptors. Studies have shown that compounds with similar structures can effectively block the von Bezold-Jarisch reflex in animal models . This reflex is mediated by the activation of 5-HT₃ receptors; thus, antagonism leads to reduced nausea and vomiting.

Structure-Activity Relationship (SAR)

The biological activity of benzoxazine derivatives is influenced by their structural modifications. For instance, substituents at the 2-position of the benzoxazine ring significantly enhance antagonistic activities. A study indicated that dimethyl substitutions were more effective than methyl or phenyl groups .

Comparative Analysis of Related Compounds

The following table summarizes some derivatives of this compound and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Chloro-2-methylbenzoxazine | Chlorine at position 6 | Potentially different receptor binding affinity |

| 3-Methylbenzoxazine | Methyl group at position 3 | Variations in biological activity |

| 8-Bromo-2-methylbenzoxazine | Bromine instead of chlorine | Altered reactivity and stability |

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of this compound:

- Serotonin Antagonism Study : A series of experiments demonstrated that modifications to the benzoxazine structure could enhance or diminish receptor binding affinity. The introduction of specific substituents significantly affected the antagonistic potency against the 5-HT₃ receptor .

- Antimicrobial Activity Assessment : Derivatives were tested against various bacterial strains, showing promising results that warrant further investigation into their potential as new antibacterial agents .

Q & A

Q. What are the primary synthetic routes for 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine?

The compound can be synthesized via cyclization of 2-aminophenols with 1,2-dibromoethane, followed by acylation with dichloroacetyl chloride to introduce the chloro-methyl substituent . An alternative method involves Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield improvement.

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

Key methods include:

- IR spectroscopy to identify functional groups (e.g., C-Cl, C-O-C stretches).

- <sup>1</sup>H and <sup>13</sup>C NMR for structural elucidation of the benzoxazine core and substituents .

- X-ray crystallography to confirm molecular geometry, as demonstrated for analogs like 8-chloro-4-cyclohexyl derivatives, which crystallize in monoclinic systems (space group P21/n) with defined unit cell parameters (e.g., a=9.0570 Å, β=98.776°) .

Q. How can researchers verify the purity of synthesized 8-chloro-2-methyl derivatives?

Purity is assessed via:

- Elemental analysis (C, H, N, Cl content).

- High-performance liquid chromatography (HPLC) with UV detection.

- Mass spectrometry (ESI-MS) to confirm molecular ion peaks .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methyl groups) influence the compound’s reactivity and stability?

Substituents at the 2- and 8-positions significantly alter electronic and steric properties. For example:

- Chloro groups enhance electrophilicity, facilitating nucleophilic substitution reactions.

- Methyl groups at position 2 increase steric hindrance, reducing reaction rates in bulky environments . Comparative studies using analogs (e.g., 7-chloro-4-methyl derivatives) reveal these trends via kinetic assays and DFT calculations .

Q. What strategies resolve contradictions in spectral data during derivative synthesis?

Discrepancies in NMR or IR data often arise from:

- Conformational isomers : Use variable-temperature NMR to identify dynamic equilibria.

- Impurity interference : Employ column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate pure products .

- Crystal polymorphism : Perform X-ray diffraction on single crystals to rule out structural misassignments .

Q. What challenges arise in crystallizing this compound for structural analysis?

Challenges include:

- Low solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Hygroscopicity : Conduct crystallography under inert atmospheres.

- Disorder in crystal lattices : Optimize cooling rates during crystal growth. Successful protocols for analogs involve diffractometers with graphite monochromators and multi-scan absorption corrections .

Q. How can researchers design experiments to study the biological activity of this compound?

- In vitro assays : Test against enzyme targets (e.g., kinases) using fluorescence-based activity screens.

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 6,8-dichloro or 5-nitro derivatives) and compare IC50 values .

- Molecular docking : Use software like AutoDock to predict binding modes against protein targets (e.g., benzodiazepine receptors) .

Methodological Considerations

Q. What are the best practices for optimizing reaction yields in benzoxazine synthesis?

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) for cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) often improve acylation step yields .

- Temperature control : Maintain ≤60°C to prevent decomposition of heat-sensitive intermediates .

Q. How can computational methods complement experimental studies on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.